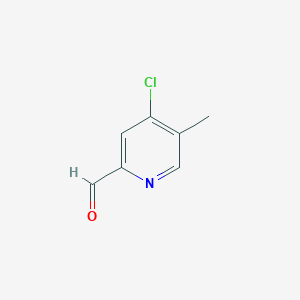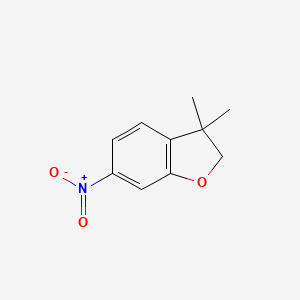
3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3-position and a nitro group at the 6-position on the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran typically involves the nitration of 3,3-dimethyl-2,3-dihydrobenzofuran. This can be achieved through electrophilic nitration using nitric acid and sulfuric acid as reagents. The reaction conditions often require careful control of temperature and concentration to ensure selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives with different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents and temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,3-Dimethyl-6-amino-2,3-dihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with altered electronic properties.
Scientific Research Applications
3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is largely dependent on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
3,3-Dimethyl-2,3-dihydrobenzofuran: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitrobenzofuran: Lacks the dimethyl groups, which can influence its electronic properties and reactivity.
2,3-Dihydrobenzofuran: The parent compound without any substituents, serving as a basic scaffold for further functionalization
Uniqueness: 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is unique due to the presence of both the nitro and dimethyl groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,3-dimethyl-6-nitro-2H-1-benzofuran |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-14-9-5-7(11(12)13)3-4-8(9)10/h3-5H,6H2,1-2H3 |
InChI Key |
BSBZSGFNZIEDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
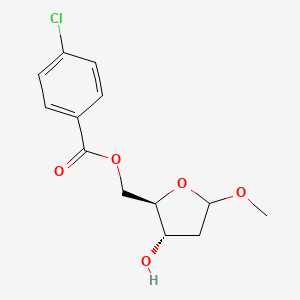
![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
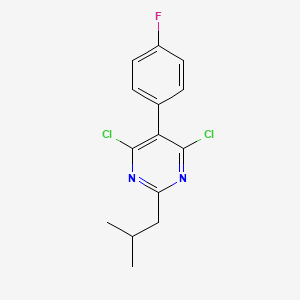
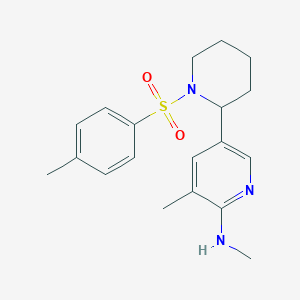
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)
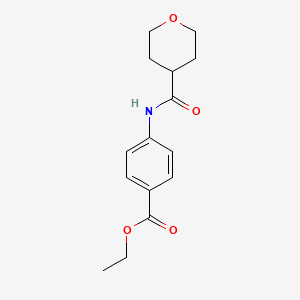


![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)
![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)
